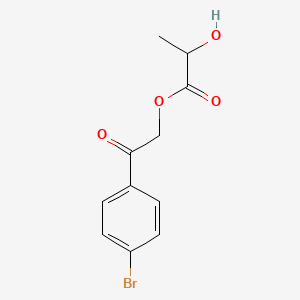
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and allergic responses.
Medicine: Used in the development of antihistamine drugs for treating allergies.
Industry: Employed in the formulation of nasal sprays and eye drops for allergy relief.
Mécanisme D'action
The compound exerts its effects by blocking H1 histamine receptors, thereby preventing histamine from binding and causing allergic symptoms. This action reduces the release of inflammatory mediators and alleviates symptoms such as itching, sneezing, and nasal congestion . The molecular targets include H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













